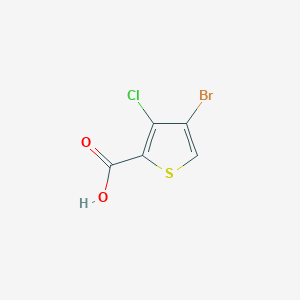

4-Bromo-3-chlorothiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-3-chlorothiophene-2-carboxylic acid is a compound that belongs to the class of organic compounds known as thiophene carboxylic acids . These are compounds containing a thiophene ring which bears a carboxylic acid group. It can be used as an intermediate for the synthesis of N-(4-Bromo-2-thienyl)-carbamic Acid 1,1-Dimethylethyl Ester .

Synthesis Analysis

The synthesis of this compound involves several steps . The process begins with three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .Molecular Structure Analysis

The molecular formula of this compound is C5H2BrClO2S . The InChI code is 1S/C5H2BrClO2S/c6-2-1-10-4 (3 (2)7)5 (8)9/h1H, (H,8,9) and the InChI key is KKVQEKKMAKSARR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 241.49 . The storage temperature is room temperature .Scientific Research Applications

Palladium-Catalyzed Arylation

One significant application of thiophene carboxylic acids, closely related to 4-Bromo-3-chlorothiophene-2-carboxylic acid, is in palladium-catalyzed arylation reactions. These reactions involve the cleavage of C-H bonds and decarboxylation, leading to the formation of tetraarylated products. Such processes are essential for creating complex organic molecules with potential applications in pharmaceuticals and materials science (Nakano et al., 2008).

Electrochemical Reduction and Oxidation

In another study, electrochemical methods were used to investigate the degradation mechanism, kinetics, and toxicity of 4-bromophenol, a compound structurally related to this compound. This study highlights the potential of electrochemical techniques in environmental remediation and the study of organic pollutants (Xu et al., 2018).

Halogen Bonding in Crystal Engineering

Research into the crystal structures of halogenated compounds, such as 4-bromo-2-chloro benzoic acid, reveals the significance of halogen bonds in determining the packing preferences in solid solutions. This insight is crucial for designing materials with desired physical properties, which can be applied in pharmaceuticals, electronics, and materials engineering (Pramanik et al., 2017).

Synthesis of Alkyl Ethers and Derivatives

A study on the reactions with methyl 3-hydroxythiophene-2-carboxylate, closely related to this compound, outlines a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. This method provides insights into the synthesis of sulfur-containing heterocycles, which are valuable in drug development and synthetic organic chemistry (Corral & Lissavetzky, 1984).

Ruthenium-Catalyzed Oxidative Vinylation

The ruthenium-catalyzed oxidative vinylation of thiophene-2-carboxylic acids presents a method for regioselective C-H bond cleavage to produce 3-vinylated products. This reaction showcases the utility of thiophene carboxylic acids in creating vinylated compounds, which have applications in materials science and as intermediates in organic synthesis (Ueyama et al., 2011).

Safety and Hazards

The safety information for 4-Bromo-3-chlorothiophene-2-carboxylic acid indicates that it causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as thiophene carboxylic acids , which are compounds containing a thiophene ring bearing a carboxylic acid group. The specific targets and their roles would depend on the context of its use, such as the disease condition being treated and the biological system in which it is applied.

Biochemical Pathways

For instance, they can participate in nucleophilic cyclization strategies to access a range of diverse heterocycles .

Properties

IUPAC Name |

4-bromo-3-chlorothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClO2S/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVQEKKMAKSARR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)C(=O)O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2863010.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2863014.png)

![(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2863015.png)

![2,5-dichloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B2863019.png)

![N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2863020.png)

![6-tert-butyl-3-[(2,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2863024.png)